molecular formula C14H18N2O4 B3249125 Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate CAS No. 191338-94-0

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate

Cat. No.: B3249125
CAS No.: 191338-94-0
M. Wt: 278.3 g/mol
InChI Key: MAYHAJDLOHTAAA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is a heterocyclic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . This compound is primarily used in research and development, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl oxalate with 4-pivalamidopyridine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction and then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The process includes steps such as solvent recovery, recycling, and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-(pyridin-3-yl)acetate
  • Ethyl 2-(3-oxopiperazin-2-yl)acetate
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is unique due to its pivalamidopyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-5-20-12(18)11(17)9-8-15-7-6-10(9)16-13(19)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYHAJDLOHTAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CN=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169490
Record name Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191338-94-0
Record name Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191338-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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